

Palmatrubicin: An In-depth Technical Guide on a Protoberberine Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palmatrubicin*

Cat. No.: B100322

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A Note on Data Availability: Scientific literature providing in-depth technical data, including quantitative biological activity, detailed experimental protocols, and specific signaling pathways for **Palmatrubicin**, is currently limited. This guide presents the available information on the origin and chemical identity of **Palmatrubicin**. As a comprehensive analysis is not possible due to the scarcity of specific research, this document will also provide a detailed technical overview of Palmatine, a closely related and extensively studied protoberberine alkaloid found in the same botanical family. This comparative information is intended to provide valuable context for researchers, scientists, and drug development professionals.

Palmatrubicin: Origin and Chemical Identity

Palmatrubicin is a protoberberine alkaloid of natural origin.

Botanical Source: **Palmatrubicin** has been identified in *Tinospora sagittata* (Oliv.) Gagnep, a plant belonging to the Menispermaceae family.^[1]

Chemical Identity:

- IUPAC Name: 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol
- Molecular Formula: $C_{20}H_{20}NO_4^+$
- CAS Number: 16176-68-4

Palmatine: A Comprehensive Technical Overview

Palmatine is a well-characterized protoberberine alkaloid with a wide range of documented biological activities. It is also found in species of the *Tinospora* genus, alongside other plants. [\[2\]](#)

Data Presentation: Quantitative Biological Data for Palmatine

Biological Activity	Assay/Model	Test System	Result (IC ₅₀ /Effect)	Reference
Anticancer	MTT Assay	Human breast cancer cell lines (MCF-7, T47D, ZR-75-1)	IC ₅₀ : 5.126 - 5.805 µg/mL	[3] [4]
Anticancer	Anchorage-independent growth assay	Human prostate cancer cell lines (DU145, PC-3, C4-2B)	Significant inhibition of colony formation	[5]
Anti-inflammatory	-	-	Reduces inflammation	[6]
Antimicrobial	-	Gram-positive and Gram-negative bacteria	Potent activity, especially against Gram-positive bacteria	[2]
Antidiarrheal	Ussing chamber	Isolated rat distal colon	Inhibits Ca ²⁺ - and cAMP-activated Cl ⁻ secretion	[7]
Neuroprotective	-	-	Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)	[2]

Experimental Protocols: Key Methodologies for Palmatine Research

A. Isolation and Purification of Palmatine from Berberis cretica[3][4]

- Extraction:
 - Air-dried and powdered roots of Berberis cretica are macerated with methanol at room temperature.
 - The methanolic extract is concentrated under reduced pressure.
- Acid-Base Partitioning:
 - The residue is dissolved in 10% acetic acid and filtered.
 - The acidic solution is washed with diethyl ether.
 - The pH of the aqueous phase is adjusted to 10 with 25% ammonium hydroxide.
 - The alkaloid fraction is extracted with chloroform.
- Chromatographic Purification:
 - The chloroform extract is subjected to column chromatography on a silica gel column.
 - Elution is performed with a gradient of chloroform and methanol.
 - Fractions containing palmatine are identified by thin-layer chromatography (TLC).
 - Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure palmatine.

B. Cell Viability (MTT) Assay for Anticancer Activity[3][4]

- Cell Seeding: Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to adhere overnight.

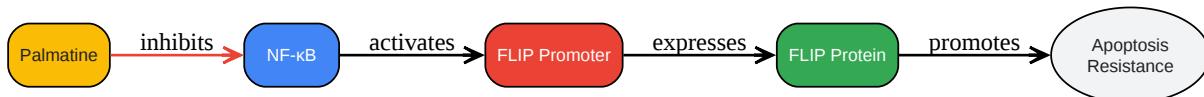
- Treatment: Cells are treated with various concentrations of palmatine for 48-72 hours.
- MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Signaling Pathways Modulated by Palmatine

Palmatine exerts its biological effects by modulating several key signaling pathways.

A. Inhibition of NF-κB Signaling Pathway in Prostate Cancer[5]

Palmatine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in prostate cancer cells. This inhibition leads to the downregulation of NF-κB target genes, such as FLICE-like inhibitory protein (FLIP), which is involved in apoptosis resistance.

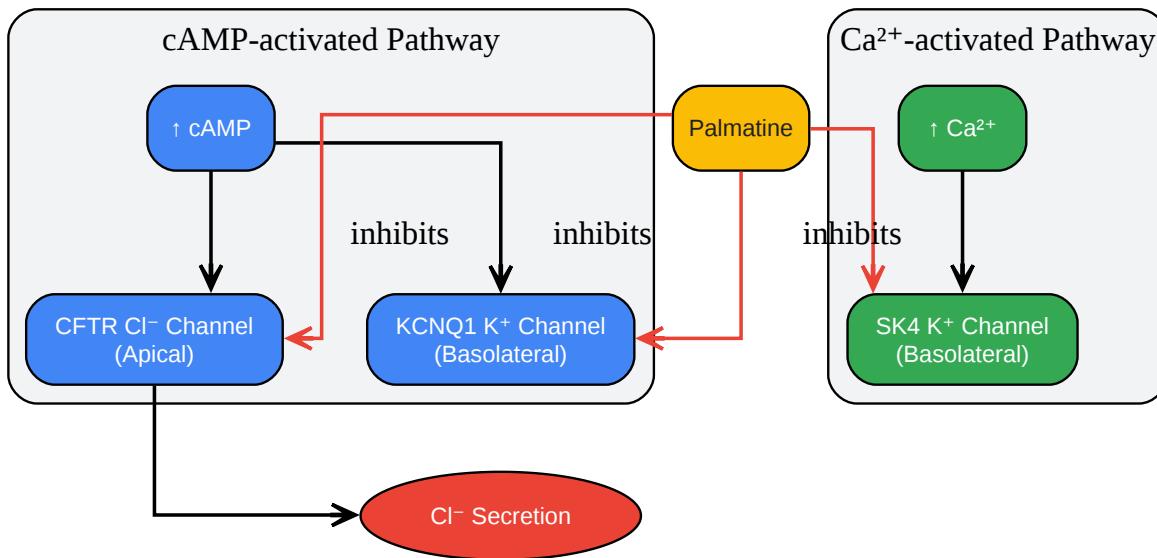


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Caption: Inhibition of the NF-κB signaling pathway by Palmatine.

B. Modulation of Ion Transport in Intestinal Epithelial Cells[7]

Palmatine inhibits chloride secretion in the colon by targeting key ion channels involved in both calcium-activated and cAMP-activated signaling pathways. This dual inhibition contributes to its antidiarrheal effects.



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Caption: Modulation of ion transport pathways by Palmatine.

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- To cite this document: BenchChem. [Palmatrubin: An In-depth Technical Guide on a Protoberberine Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100322#what-is-the-origin-of-palmatrubin]

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